4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid
Description
The compound identified as “4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and various applications to appreciate its significance in scientific research and industry.
Properties
IUPAC Name |
4-oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c9-17(14,15)8-4-2-6(16-8)10-5(11)1-3-7(12)13/h2,4H,1,3H2,(H,10,11)(H,12,13)(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJQDXLTIMXHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)S(=O)(=O)N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves:
Initial Formation: The initial formation of the core structure using basic organic synthesis techniques.
Functional Group Modification: Introduction of functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
“4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols or amines.
Substitution: Substitution reactions result in the replacement of one functional group with another, such as halogenation or alkylation products.
Scientific Research Applications
“4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
Understanding the synthesis, reactions, and applications of “this compound” provides valuable insights into its role in scientific research and industry. Its unique properties and versatility make it a compound of significant interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
